molecular formula C16H16O2 B8399018 6-Methoxy-1-phenyl-1-indanol

6-Methoxy-1-phenyl-1-indanol

Cat. No.: B8399018
M. Wt: 240.30 g/mol
InChI Key: VHFIYZSKZWRYJV-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenyl-1-indanol is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

6-methoxy-1-phenyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C16H16O2/c1-18-14-8-7-12-9-10-16(17,15(12)11-14)13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3

InChI Key

VHFIYZSKZWRYJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2(C3=CC=CC=C3)O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 20 g (0.123 mol) of 6-methoxy-l-indanone in 500 mL of ether cooled to -20° C. was added 72 mL (0.129 mol) of 1.8M phenyllithium in cyclohexane/ether and the mixture was stirred at room temperature for 1 h. An additional (10 mL) phenyllithium solution was added and stirred at room temperature for 1 h. To the reaction mixture was added saturated ammonium chloride solution and the resulting mixture was extracted with ethyl acetate (3×250 mL), and the organic layer was dried over sodium sulfate and concentrated in vacuo to afford 32.3 g of crude (contains solvent) 6-methoxy-1-phenyl-indan-1-ol.
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20 g
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500 mL
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72 mL
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cyclohexane ether
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0 (± 1) mol
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 20 g (0.123 mol) of 6-methoxy-1-indanone in 500 ml of ether cooled to -20° C. was added 72 ml (0.129 mol) of 1.8M phenyllithium in cyclohexane/ether and the mixture was stirred at room temperature for 1 h. An additional (10 ml) phenyllithium solution was added and stirred at room temperature for 1 h. To the reaction mixture was added saturated ammonium chloride solution and the resulting mixture was extracted with ethyl acetate (3×250 ml), and the organic layer was dried over sodium sulfate and concentrated in vacuo to afford 32.3 g crude (contains solvent) of 6-methoxyl-1-phenyl-indan-1ol.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
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Quantity
72 mL
Type
reactant
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Name
cyclohexane ether
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0 (± 1) mol
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solvent
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10 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of 3.0 M phenylmagnesium bromide in Et2O (680 mL, 2.04 mole) under argon at ambient temperature was diluted with Et2O (700 mL) with stirring, and a solution of 6-methoxy-1-indanone (277 g, 1.71 mole) in THF (1400 mL) was added dropwise over 1 hr. The reaction mixture was stirred for 2 h at ambient temperature and then was poured with stirring into saturated NH4Cl (2.8 L). H2O (1.4 L) was added, and the organic phase separated. The aqueous phase was extracted with Et2O (2×1 L), and the combined organic extracts were concentrated to give crude 6-methoxy-1-phenyl-1-indanol (445 g) as a brown oil. This oil was dissolved in toluene (2.5 L), and p-toluenesulfonic acid monohydrate (12.3 g, 0.065 mole) was added. The solution was stirred and heated at reflux for 16 hr using a Dean-Stark trap with a condenser. H2O collection was minimal after 2 h and totaled 28 mL. The solution was cooled and extracted sequentially with 5% aqueous Na2CO3 (1 L) and H2O (2×1 L). The organic layer was concentrated to give a dark brown oil (400 g). This oil was distilled under vacuum to give the title compound (298.2 g. 79%) as a yellow oil: bp 152-190° C./2.0 Torr; TLC (10% EtOAc/hexanes) Rf0.75.
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0 (± 1) mol
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reactant
Reaction Step One
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700 mL
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680 mL
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solvent
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277 g
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1400 mL
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2.8 L
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Quantity
1.4 L
Type
reactant
Reaction Step Four

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